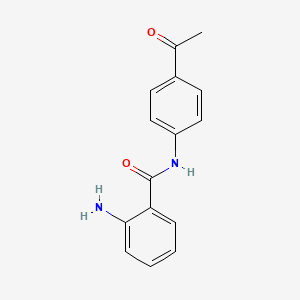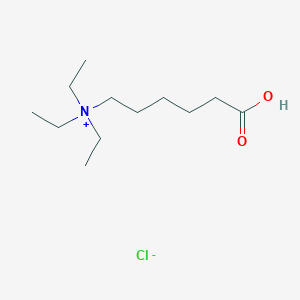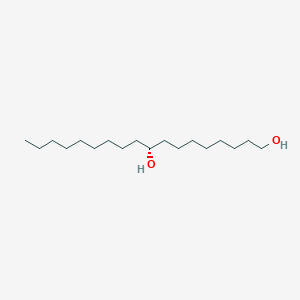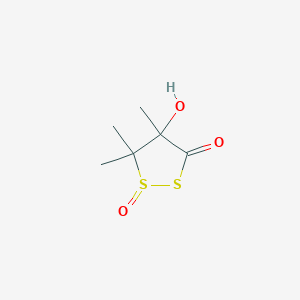
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is an organic compound that features a trifluoromethyl group, a phenyl group, and a chloro substituent on a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of bromo or hydroxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-trifluoro-4-phenylbut-3-en-2-one: Lacks the chloro substituent but shares similar reactivity and applications.
4-chloro-1,1,1-trifluoro-4-phenylbut-3-yn-2-one:
4-chloro-1,1,1-trifluoro-4-phenylbutan-2-one: Saturated analog with different chemical properties and reactivity.
Uniqueness
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is unique due to the combination of its trifluoromethyl, phenyl, and chloro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
| 136000-03-8 | |
Molekularformel |
C10H6ClF3O |
Molekulargewicht |
234.60 g/mol |
IUPAC-Name |
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H6ClF3O/c11-8(6-9(15)10(12,13)14)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
QNULORDXHYUWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
